4-Hydroxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

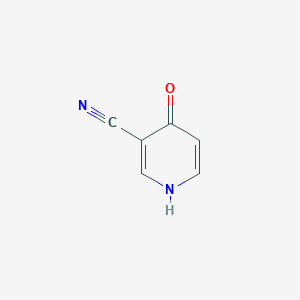

4-Hydroxynicotinonitrile, also known as 4-oxo-1,4-dihydropyridine-3-carbonitrile, is an organic compound with the molecular formula C6H4N2O. It is a white or off-white solid with a melting point of approximately 162-165°C. This compound is soluble in most organic solvents, such as dimethyl sulfoxide, dimethyl formamide, and methanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: A commonly used preparation method for 4-Hydroxynicotinonitrile involves the reaction of hydrogen cyanide with 2-aminopyridone under the catalysis of dimethyl sulfoxide (DMSO). The specific steps are as follows:

- Dissolve 2-aminopyridone in DMSO.

- Add hydrogen cyanide at low temperature and stir the reaction.

- After the reaction is completed, process and purify the reaction solution to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding oxo-compounds.

Reduction: Reduction reactions can yield different derivatives of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like amines and alcohols are often employed under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce various hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydroxynicotinonitrile is part of a broader class of compounds known as nicotinonitriles, which exhibit significant biological activities. These compounds have been studied for their therapeutic potential in various diseases.

Key Therapeutic Applications:

- Antimicrobial Activity : Several studies have demonstrated that nicotinonitrile derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi .

- Cardiotonic Effects : Compounds within this class have shown cardiotonic effects, making them potential candidates for treating heart-related conditions .

- Antioxidant Properties : The antioxidant capabilities of this compound contribute to its potential in preventing oxidative stress-related diseases .

Anticancer Research

Research indicates that this compound and its derivatives may act as inhibitors of certain cancer cell lines. The compound has been associated with:

- Inhibition of Protein Kinases : It has been identified as an active-site inhibitor for various protein kinases, which are crucial in cell signaling pathways related to cancer progression .

- Antiproliferative Effects : Studies have reported that this compound exhibits antiproliferative effects on cancer cells, suggesting its potential as a chemotherapeutic agent .

Neurological Applications

The compound has also been explored for its neuroprotective properties:

- Anti-Alzheimer's Activity : Preliminary studies suggest that derivatives of this compound may inhibit processes linked to Alzheimer's disease, offering a potential avenue for therapeutic development .

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial sectors:

- Optical Materials : The compound's unique chemical structure allows it to be utilized in the development of optical materials, which are essential in various technological applications .

- Electrical Materials : Its properties make it suitable for use in electrical components, contributing to advancements in material science .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a basis for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective properties of nicotinonitriles showed that this compound reduced neuroinflammation in animal models of Alzheimer's disease. This suggests its potential role in future therapeutic strategies for managing neurodegenerative disorders.

Wirkmechanismus

The mechanism by which 4-Hydroxynicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxy-3-pyridinecarbonitrile

- 4-Hydroxypyridine-3-carbonitrile

- Nicotinonitrile, 4-hydroxy-

Comparison: 4-Hydroxynicotinonitrile is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound often exhibits higher reactivity and specificity in its interactions .

Biologische Aktivität

4-Hydroxynicotinonitrile (4-HyN) is a compound that has gained attention due to its diverse biological activities. This article explores the biological activity of 4-HyN, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 4-HyN can be attributed to several mechanisms:

- Antioxidant Activity : 4-HyN exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This action is critical in preventing cellular damage linked to various diseases, including cancer.

- Anti-inflammatory Effects : Research indicates that 4-HyN can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Studies have shown that 4-HyN possesses antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Study on Antioxidant and Anti-inflammatory Properties

A study conducted by Patel et al. (2022) evaluated the antioxidant activity of various nicotinonitrile derivatives, including 4-HyN. The findings indicated that 4-HyN significantly reduced oxidative stress markers in vitro by scavenging free radicals and inhibiting lipid peroxidation . Additionally, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity Assessment

In another study by Desai et al. (2021), the antimicrobial efficacy of 4-HyN was assessed against several bacterial strains. The results showed that 4-HyN exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity . The study highlighted the potential use of 4-HyN in developing new antibacterial therapies.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?

A: this compound serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making this compound and its derivatives valuable for potential therapeutic applications.

Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?

A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.